o-Cresyl m-Cresyl p-Cresyl Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Cresyl m-Cresyl p-Cresyl Phosphate is a chemical compound with the molecular formula C₂₁H₂₁O₄P and a molecular weight of 368.36 g/mol. It is an isomer of Tricresyl phosphate, which is commonly used as an anti-wear additive in aircraft turbine engine oil. This compound is a mixture of ortho-, meta-, and para-cresyl phosphates, each of which is a derivative of cresol.
Vorbereitungsmethoden
The synthesis of o-Cresyl m-Cresyl p-Cresyl Phosphate typically involves the esterification of cresol isomers with phosphoric acid. The reaction conditions often include the use of a catalyst and elevated temperatures to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
o-Cresyl m-Cresyl p-Cresyl Phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding cresyl phosphates.
Reduction: Reduction reactions can convert the phosphate group to a phosphite group.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
o-Cresyl m-Cresyl p-Cresyl Phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems and its role as a biomarker for exposure to certain chemicals.
Medicine: Investigated for its potential therapeutic effects and toxicity.
Industry: Utilized as an additive in lubricants and as a plasticizer in polymer production.
Wirkmechanismus
The mechanism of action of o-Cresyl m-Cresyl p-Cresyl Phosphate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The specific pathways involved depend on the biological context and the concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
o-Cresyl m-Cresyl p-Cresyl Phosphate is unique compared to other cresyl phosphates due to its specific isomeric composition. Similar compounds include:
Tricresyl Phosphate: A widely used anti-wear additive with similar properties but different isomeric composition.
o-Cresyl Phosphate: An isomer with distinct chemical and physical properties.
m-Cresyl Phosphate: Another isomer with unique reactivity and applications.
p-Cresyl Phosphate: Known for its specific industrial uses and biological effects.
These compounds share some similarities in their chemical structure but differ in their specific applications and reactivity.
Eigenschaften
Molekularformel |
C21H21O4P |
---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
(2-methylphenyl) (3-methylphenyl) (4-methylphenyl) phosphate |
InChI |
InChI=1S/C21H21O4P/c1-16-11-13-19(14-12-16)23-26(22,24-20-9-6-7-17(2)15-20)25-21-10-5-4-8-18(21)3/h4-15H,1-3H3 |
InChI-Schlüssel |
FSNFYCPCXFQJSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.